2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide 2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19943707
InChI: InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16)
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide

CAS No.:

Cat. No.: VC19943707

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide -

Specification

Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name 2-hydroxy-5-methyl-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Standard InChI InChI=1S/C12H12N2O2S/c1-7-3-4-10(15)9(5-7)11(16)14-12-13-8(2)6-17-12/h3-6,15H,1-2H3,(H,13,14,16)
Standard InChI Key VUDFVZIDPVCRTO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)NC2=NC(=CS2)C

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Composition and Stereochemical Features

The compound’s IUPAC name, 2-hydroxy-5-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide, reflects its hybrid structure combining a salicylamide backbone with a 4-methylthiazole substituent. Key features include:

  • Hydroxyl group at position 2 of the benzene ring, enabling hydrogen bonding with biological targets.

  • Methyl group at position 5 of the benzene ring, influencing lipophilicity and steric interactions.

  • Thiazole moiety linked via a methylene bridge, contributing to π-π stacking and dipole interactions .

The SMILES notation Cc1ccc(O)c(C(=O)Nc2nc(C)cs2)c1\text{Cc1ccc(O)c(C(=O)Nc2nc(C)cs2)c1} precisely encodes this arrangement, while the InChIKey AJDMGBGEAFWPDZ-UHFFFAOYSA-N\text{AJDMGBGEAFWPDZ-UHFFFAOYSA-N} provides a unique stereochemical identifier .

Table 1: Fundamental Physicochemical Properties

PropertyValue
Molecular FormulaC12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight248.30 g/mol
CAS Registry Number883150-90-1
Hydrogen Bond Donors2 (hydroxyl, amide)
Hydrogen Bond Acceptors4 (amide, hydroxyl, thiazole N)

Synthetic Methodologies and Optimization Challenges

Purification and Characterization

Post-synthetic purification often employs:

  • Column chromatography using silica gel and ethyl acetate/hexane gradients.

  • Recrystallization from ethanol/water mixtures to achieve >95% purity .
    Structural validation relies on:

  • IR spectroscopy: N-H stretch (3300 cm1^{-1}), C=O (1680 cm1^{-1}), and thiazole C-S (670 cm1^{-1}) .

  • 1^1H NMR: Distinct signals for aromatic protons (δ 6.8–7.4 ppm), thiazole CH3_3 (δ 2.4 ppm), and amide NH (δ 10.1 ppm) .

Biological Activity Profiles and Mechanistic Insights

Table 2: Antibacterial Activity of Analogous Compounds

CompoundMIC Against S. aureus (µg/mL)MIC Against E. coli (µg/mL)
VI (i)3216
VI (f)64128
VI (l)1664

Mechanistically, the thiazole ring may disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the hydroxyl group enhances membrane permeability .

Antitumor Activity

Though direct evidence is lacking, VulcanChem reports that 4-methylthiazole derivatives demonstrate:

  • IC50_{50} values of 8–22 µM against MCF-7 breast cancer cells.

  • Apoptosis induction via caspase-3/7 activation and Bcl-2 suppression.
    The methyl group at position 5 likely enhances cellular uptake by increasing logP values, as shown in QSAR models of related benzamides.

Pharmacological Applications and Therapeutic Prospects

Solubility and Bioavailability Considerations

The compound’s calculated logP (1.9) and polar surface area (78 Å2^2) suggest:

  • Moderate passive diffusion across biological membranes.

  • Potential for oral bioavailability if formulated with permeation enhancers .
    Co-crystallization with cyclodextrins or phospholipid complexes could address limited aqueous solubility (<0.1 mg/mL) .

Targeted Drug Delivery Systems

Recent advances propose conjugating the benzamide to:

  • Polymeric nanoparticles: For sustained release in tumor microenvironments.

  • Antibody-drug conjugates: Utilizing thiazole’s affinity for overexpressed receptors in cancer cells.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Thiazole-Benzamide Derivatives

CompoundNotable ActivityMechanism
4-Hydroxy-N-(thiazol-2-yl)benzamideAntimicrobial (Gram+)Cell wall synthesis inhibition
5-(2-Amino-thiazol-5-yl)-2-hydroxybenzamideAntifungal (Candida spp.)Ergosterol biosynthesis
N-(4-methylphenyl)-thiazole derivativesAntitumor (MCF-7)Caspase activation

Key differentiating factors for 2-hydroxy-5-methyl-N-(4-methylthiazol-2-yl)benzamide include:

  • Enhanced metabolic stability due to methyl substitution.

  • Broader target engagement from dual hydrogen-bonding sites .

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